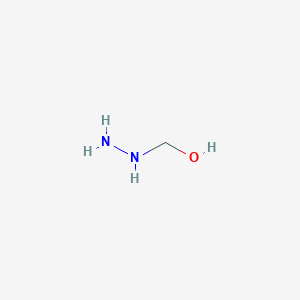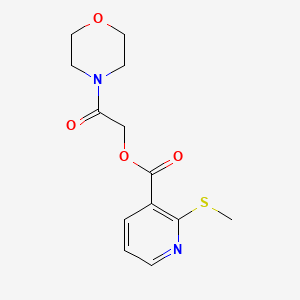
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a 3-chloro-2-methylphenylamino group, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-chloro-2-methylaniline.
Reductive Amination: The key step involves the reductive amination of cyclohexanone with 3-chloro-2-methylaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated chiral resolution techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexanone.
Reduction: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexylamine.
Substitution: (1S,2S)-2-((3-Azido-2-methylphenyl)amino)cyclohexan-1-ol.
Aplicaciones Científicas De Investigación
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((3-Bromo-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((3-Chloro-2-ethylphenyl)amino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 3-chloro-2-methylphenylamino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H18ClNO |
|---|---|
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
(1S,2S)-2-(3-chloro-2-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c1-9-10(14)5-4-7-11(9)15-12-6-2-3-8-13(12)16/h4-5,7,12-13,15-16H,2-3,6,8H2,1H3/t12-,13-/m0/s1 |
Clave InChI |
SLFBPTXWBKJWII-STQMWFEESA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)N[C@H]2CCCC[C@@H]2O |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)


![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)
![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-(ethoxycarbonyl)-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13357732.png)
![2-[(4-Fluorobenzyl)oxy]benzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone](/img/structure/B13357735.png)
![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)
![2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)


